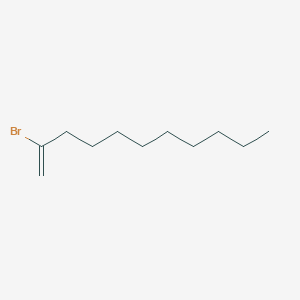

2-Bromoundec-1-ene

Description

Significance of Halogenated Alkenes as Versatile Synthetic Intermediates

Halogenated alkenes are organic compounds that contain at least one halogen atom bonded to a carbon-carbon double bond. Their importance in organic synthesis stems from their ability to participate in a wide array of chemical transformations. The presence of both a double bond and a halogen atom provides two reactive centers within the same molecule, allowing for a diverse range of functionalization reactions.

One of the most powerful applications of halogenated alkenes is in transition-metal-catalyzed cross-coupling reactions. thieme-connect.com These reactions, which include the Suzuki, Stille, and Sonogashira couplings, enable the formation of new carbon-carbon bonds, a fundamental process in the construction of more complex molecular frameworks. thieme-connect.comnih.govbeilstein-journals.orglibretexts.org The reactivity of the halogen atom in these reactions generally follows the order I > Br > Cl > F, making bromoalkenes like 2-bromoundec-1-ene particularly useful intermediates. thieme-connect.com

Furthermore, the double bond in halogenated alkenes can undergo various addition reactions, while the carbon-halogen bond can be targeted for nucleophilic substitution, offering multiple pathways for molecular elaboration. This dual reactivity makes halogenated alkenes valuable precursors for the synthesis of a wide variety of compounds, including natural products, pharmaceuticals, and advanced materials. thieme-connect.com

Overview of Research Trajectories for this compound and Structurally Related Compounds

This compound is a long-chain terminal bromoalkene that has garnered attention in both organic synthesis and materials science. Its structure, featuring an eleven-carbon chain, a terminal double bond, and a bromine atom at the second position, makes it a unique building block for various applications.

Current research involving this compound and similar long-chain halogenated alkenes is exploring several promising avenues:

Polymer Synthesis: A significant area of research is the use of long-chain bromoalkenes in polymerization reactions. For instance, the copolymerization of ethylene (B1197577) with ω-bromoalkenes, such as 11-bromo-1-undecene (B109033), has been shown to produce brominated polyethylene (B3416737). mdpi.com This functionalized polyolefin can then be further modified, opening up possibilities for creating materials with tailored properties for applications in advanced dielectrics and anion exchange membranes. mdpi.comchemicalbook.comsigmaaldrich.com The incorporation of the bromoalkene can be controlled by the choice of catalyst and cocatalyst, allowing for fine-tuning of the resulting polymer's characteristics. mdpi.com

Synthesis of Complex Molecules: The reactivity of the carbon-bromine bond and the double bond in molecules like this compound makes them valuable for constructing complex organic molecules. For example, the Grignard reagent derived from 11-bromoundec-1-ene can participate in copper-catalyzed coupling reactions to form long-chain ω-substituted alkenes, which are precursors to novel bipolar phospholipids. rsc.org

Functionalization of Olefins: Research has also focused on the functionalization of long-chain olefins. uantwerpen.be While much of this work has involved internal double bonds, the principles can be extended to terminal alkenes like this compound. Methodologies such as hydroboration-isomerization allow for the shifting of the double bond and subsequent functionalization, providing a route to α,ω-bifunctional molecules that are valuable in various industrial applications. uantwerpen.be

The following tables provide a summary of the key properties of this compound and a selection of related compounds, highlighting their structural similarities and differences.

| Property | Value | Source |

| Molecular Formula | C11H21Br | nih.gov |

| Molecular Weight | 233.19 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 145732-28-1 | nih.gov |

| Compound Name | CAS Number | Molecular Formula | Key Structural Feature |

| 2-Bromonon-1-ene | 76692-34-7 | C9H17Br | Shorter (C9) alkyl chain |

| 11-Bromo-1-undecene | 7766-50-9 | C11H21Br | Bromine at the terminal carbon |

| 2-Bromo-1-octene | 13249-60-0 | C8H15Br | Shorter (C8) alkyl chain |

Structure

3D Structure

Properties

IUPAC Name |

2-bromoundec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21Br/c1-3-4-5-6-7-8-9-10-11(2)12/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDIDTBEPMDSNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373769 | |

| Record name | 2-bromoundec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145732-28-1 | |

| Record name | 2-bromoundec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromoundec 1 Ene

Strategies for Selective Bromination and Olefin Functionalization

The targeted synthesis of 2-bromoundec-1-ene relies on precise control over bromination and olefin functionalization reactions. Key approaches include radical-mediated reactions, hydrobromination of diene precursors, and the conversion of alcohol derivatives.

Radical Bromination Approaches for Undecene Derivatives

Radical bromination offers a pathway to introduce a bromine atom into an alkene. This process typically involves a free-radical chain mechanism initiated by UV light or a radical initiator. byjus.com The reaction proceeds through three main steps: initiation, propagation, and termination. byjus.com In the initiation step, homolytic cleavage of the bromine-bromine bond generates two bromine radicals. byjus.comma.edu During propagation, a bromine radical abstracts a hydrogen atom from the undecene derivative to form a more stable radical intermediate, which then reacts with a molecule of bromine to yield the bromoalkene and a new bromine radical, continuing the chain reaction. ma.edupearson.com Termination occurs when two radicals combine. byjus.comma.edu

While effective for introducing bromine, controlling the regioselectivity to favor the 2-position on an undec-1-ene substrate can be challenging. The stability of the resulting radical intermediate plays a crucial role, with tertiary radicals being the most stable, followed by secondary and then primary radicals. pearson.com For undec-1-ene, abstraction of an allylic hydrogen at the C3 position would lead to a secondary radical, which is a competing pathway.

Hydrobromination of Undecadiene Precursors

The hydrobromination of a suitable undecadiene precursor presents another synthetic route. A notable example involves the reaction of undec-2-yn-4-one with lithium bromide in trifluoroacetic acid. google.com This reaction yields a mixture of (E)-2-bromoundec-2-en-4-one and its Z-isomer. google.com While this method introduces the bromine at the desired C2 position, it also incorporates a ketone functional group at C4 and results in an internal double bond, requiring further modification to achieve this compound.

| Precursor | Reagents | Product | Yield |

| undec-2-yn-4-one | LiBr, TFA | (E)-2-bromoundec-2-en-4-one | 30% |

| undec-2-yn-4-one | LiBr, TFA | (Z)-2-bromoundec-2-en-4-one | 24% |

Alcohol Derivatization Routes to Bromoalkenes (e.g., from Undecenols)

A common and effective method for synthesizing bromoalkenes involves the conversion of the corresponding alcohol. For instance, 11-bromo-1-undecene (B109033) can be synthesized from undec-10-en-1-ol. amazonaws.comrsc.org This is typically achieved by reacting the alcohol with a brominating agent like carbon tetrabromide in the presence of triphenylphosphine. amazonaws.comrsc.org Another approach involves the reaction of methanesulfonates with anhydrous magnesium bromide in ether, which has been shown to produce long-chain alkyl and alkenyl bromides in quantitative yields without isomerization of double bonds. nih.gov

To synthesize this compound via this route, the precursor would be undec-1-en-2-ol. The hydroxyl group at the C2 position can be converted to a good leaving group, such as a tosylate or mesylate, which is then displaced by a bromide ion. A direct conversion using a reagent like phosphorus tribromide could also be employed.

Emerging Biosynthetic Pathways for Long-Chain Bromoalkenes

Nature has evolved enzymatic machinery capable of performing halogenation reactions, offering a green alternative to traditional chemical synthesis. sioc-journal.cn These biocatalytic approaches are gaining attention for their potential in producing halogenated compounds, including long-chain bromoalkenes.

Enzyme-Catalyzed Halogenation and Dehydrogenation Processes

Enzymatic halogenation is primarily carried out by a class of enzymes known as halogenases. ucla.edu These enzymes can be broadly categorized based on their mechanism and cofactors. Flavin-dependent halogenases and non-heme iron-dependent halogenases are two major classes that catalyze halogenation on a variety of substrates. nih.govnih.gov

Haloperoxidases represent another significant group of halogenating enzymes. mdpi.com They utilize hydrogen peroxide to oxidize halide ions, which then act as the halogenating species. mdpi.com While much of the research has focused on the halogenation of aromatic compounds, some enzymes have shown activity towards alkenes. mdpi.com For instance, chloroperoxidase from Caldariomyces fumago can catalyze the halogenation of unsaturated carboxylic acids and the epoxidation of alkenes. mdpi.com

Recently, a new class of copper-dependent halogenases has been discovered, expanding the scope of enzymatic halogenation to unactivated C-H bonds. ucla.edu These enzymes have demonstrated the ability to perform iodination, and introduce other functional groups like thiocyanate (B1210189) and selenocyanate. ucla.edu

The biosynthesis of long-chain alkenols has been studied in microalgae like Nannochloropsis species. nih.gov While direct enzymatic bromination to form this compound has not been specifically detailed, the pathways for producing long-chain unsaturated alcohols from fatty acid precursors are being elucidated. nih.gov It is conceivable that a combination of dehydrogenase enzymes to form the double bond and specific halogenases could be engineered to produce long-chain bromoalkenes biosynthetically.

Chemical Reactivity and Mechanistic Investigations of 2 Bromoundec 1 Ene

Reactions Involving the Terminal Vinyl Moiety

The terminal vinyl group in 2-bromoundec-1-ene is a key site for various chemical transformations, allowing for the introduction of diverse functional groups. This section explores electrophilic and radical additions across the double bond, as well as thiol-ene coupling reactions.

The carbon-carbon double bond in this compound is susceptible to attack by electrophiles. youtube.comchemistrystudent.com In an electrophilic addition reaction, an electrophile is attracted to the electron-rich π-bond of the alkene. chemistrystudent.comlibretexts.orglibretexts.org This initial attack results in the formation of a carbocation intermediate, which is then attacked by a nucleophile to yield the final addition product. libretexts.orglibretexts.org For instance, the reaction with hydrogen halides (HX) proceeds via this mechanism, where the proton acts as the electrophile. libretexts.orglibretexts.org The polarization of a molecule like bromine (Br₂) upon approaching the alkene's electron cloud can also induce an electrophilic attack, leading to a dibromoalkane. youtube.comdocbrown.info

Radical addition reactions provide an alternative pathway for functionalizing the double bond. These reactions are typically initiated by a radical species and proceed through a chain mechanism. The anti-Markovnikov addition of thiols to alkenes is a classic example of a radical-mediated process. wikipedia.org

The thiol-ene reaction is a highly efficient method for the modification of alkenes, including this compound. wikipedia.orgillinois.edu This reaction, which can be initiated by radicals, involves the addition of a thiol (R-SH) across the double bond to form a thioether. wikipedia.org The process is characterized by high yields, stereoselectivity, and a strong thermodynamic driving force, making it a "click" chemistry reaction. wikipedia.org The reaction proceeds via an anti-Markovnikov addition, where the sulfur atom attaches to the less substituted carbon of the double bond. wikipedia.orgillinois.edu This method is valuable for surface functionalization, polymer synthesis, and the creation of dendrimers. wikipedia.orgillinois.edu

Reactivity of the Bromine Substituent

The bromine atom in this compound serves as a versatile handle for introducing a wide array of substituents through nucleophilic substitution and cross-coupling reactions.

The bromine atom in this compound can be displaced by a variety of nucleophiles in what are known as nucleophilic substitution reactions. pressbooks.publibretexts.orglibretexts.orgpressbooks.pub In these reactions, an electron-rich nucleophile attacks the electrophilic carbon atom bonded to the bromine, leading to the substitution of the bromide ion, which acts as a leaving group. pressbooks.pub The specific mechanism of the substitution (SN1 or SN2) can depend on the structure of the substrate, the nature of the nucleophile, and the reaction conditions.

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions typically employ a metal catalyst, often palladium, to couple an organic halide with an organometallic reagent. wikipedia.orgfiveable.me Bromoalkenes like this compound are excellent substrates for these transformations.

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, with the 2010 Nobel Prize in Chemistry being awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their contributions in this field. wikipedia.orgwikipedia.org These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. fiveable.menih.govyoutube.com

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is a valuable method for forming substituted alkenes. wikipedia.orgresearchgate.net

Suzuki Coupling: The Suzuki coupling reaction utilizes an organoboron compound, such as a boronic acid, as the coupling partner for the organic halide. organic-chemistry.orglibretexts.org It is widely used due to the stability and low toxicity of the boron reagents. organic-chemistry.orgnih.gov The reaction is typically carried out in the presence of a base, which activates the boronic acid for transmetalation. organic-chemistry.org

Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with an organic halide. wikipedia.orgorganic-chemistry.org This reaction is known for its high reactivity and functional group tolerance. wikipedia.orgtaylorandfrancis.com Although the organozinc reagents can be sensitive to moisture and air, the Negishi coupling is a powerful tool for the synthesis of complex molecules. taylorandfrancis.com

The following table summarizes the key features of these palladium-catalyzed cross-coupling reactions:

| Reaction | Nucleophile | Key Features |

| Heck Reaction | Alkene | Forms substituted alkenes. wikipedia.orgorganic-chemistry.org |

| Suzuki Coupling | Organoboron compound | Mild reaction conditions, low toxicity of reagents. organic-chemistry.orglibretexts.orgnih.gov |

| Negishi Coupling | Organozinc compound | High reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.orgtaylorandfrancis.com |

Cross-Coupling Reaction Pathways of Bromoalkenes

Mechanistic Considerations in Metal-Catalyzed Cross-Coupling

The carbon-bromine (C-Br) bond in this compound, situated on a vinylic sp²-hybridized carbon, is a key functional group for engaging in metal-catalyzed cross-coupling reactions. These transformations, pivotal in modern organic synthesis, typically proceed via a catalytic cycle involving a low-valent transition metal, most commonly palladium or nickel. The generally accepted mechanism for these reactions, such as the Suzuki, Negishi, or Stille couplings, involves three fundamental steps: oxidative addition, transmetallation, and reductive elimination. researchgate.netcsbsju.eduwikipedia.org

Oxidative Addition

The catalytic cycle is initiated by the oxidative addition of the vinyl bromide to a low-valent metal center, typically a Pd(0) complex. csbsju.edu In this step, the metal center inserts into the C-Br bond, breaking it and forming two new bonds: a metal-carbon (Pd-C) and a metal-halogen (Pd-Br) bond. This process results in the oxidation of the metal center from Pd(0) to Pd(II). chemtube3d.comresearchgate.net For this compound, this would generate a σ-vinylpalladium(II) complex. The rate of oxidative addition is influenced by factors such as the nature of the halide (with reactivity generally following I > Br > Cl), the ligands on the metal, and the solvent. acs.orgresearchgate.net The use of electron-rich, bulky phosphine (B1218219) ligands on the palladium center often accelerates this step.

Transmetallation

Following oxidative addition, the transmetallation step occurs. In this phase, an organic group from an organometallic reagent (e.g., an organoboron, organozinc, or organotin compound) is transferred to the palladium(II) center, displacing the bromide ligand. csbsju.eduwikipedia.org For a Suzuki-Miyaura coupling, the vinylpalladium(II) bromide complex would react with an organoboronic acid or its corresponding boronate ester in the presence of a base. chembites.orgorganic-chemistry.org The base is crucial as it activates the organoboron reagent, forming a more nucleophilic "ate" complex (a boronate), which facilitates the transfer of the organic group to the electrophilic palladium center. chembites.orgnih.gov This results in a diorganopalladium(II) intermediate, where both the undecenyl group and the new organic fragment are bonded to the palladium. illinois.edu The specific pathway of transmetallation can be complex, with evidence suggesting that in some cases, a palladium-hydroxo complex, formed by the reaction of the palladium-halide species with the base, is the key intermediate that reacts with the neutral boronic acid. chembites.orgnih.gov

Reductive Elimination

The final step of the catalytic cycle is reductive elimination. wikipedia.org In this concerted step, the two organic ligands on the palladium(II) center couple to form a new carbon-carbon bond, yielding the final cross-coupled product. nih.govresearchgate.net For this to occur, the two organic groups must be positioned cis to each other on the metal center. wikipedia.orgumb.edu The elimination of the product regenerates the low-valent Pd(0) catalyst, which can then re-enter the catalytic cycle. csbsju.edu The stability of the diorganopalladium(II) intermediate and the steric and electronic properties of its ligands influence the rate of reductive elimination. Electron-withdrawing ligands or additives can sometimes promote this step. researchgate.netcsic.es

The table below outlines the general conditions and components involved in a typical Suzuki-Miyaura cross-coupling reaction applicable to a substrate like this compound.

| Component | Example(s) | Role in Catalytic Cycle |

| Substrate | This compound | Provides the electrophilic vinyl C-Br bond for oxidative addition. |

| Coupling Partner | Arylboronic acid, Alkyltrifluoroborate | Provides the nucleophilic organic fragment for transmetallation. |

| Catalyst Precursor | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst that initiates the cycle. |

| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | Stabilizes the metal center, modulates its reactivity, and influences the rate of oxidative addition and reductive elimination. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activates the organoboron reagent to form a more reactive boronate species for transmetallation. organic-chemistry.orgnih.gov |

| Solvent | Toluene, Dioxane, THF, DMF (often with water) | Solubilizes reactants and influences catalyst activity and stability. |

Polymerization and Oligomerization Behavior of this compound

The polymerization behavior of this compound is dictated by its molecular structure, which features a terminal 1,1-disubstituted double bond and a bromine atom at the allylic position. These characteristics present both opportunities and challenges for various polymerization methodologies.

Metathesis Polymerization (e.g., ADMET, RCM)

Olefin metathesis is a powerful tool for polymer synthesis, with Acyclic Diene Metathesis (ADMET) and Ring-Closing Metathesis (RCM) being prominent examples.

Acyclic Diene Metathesis (ADMET) : ADMET is a step-growth condensation polymerization that exclusively applies to α,ω-dienes. wikipedia.orgjove.com It proceeds through the iterative cross-metathesis of the terminal double bonds of diene monomers, releasing a small volatile molecule, typically ethylene (B1197577), which drives the reaction to completion. jove.comresearchgate.net As this compound is a mono-olefin, not a diene, it cannot undergo homopolymerization via the ADMET mechanism. researchgate.net However, it could be chemically converted into a symmetrical α,ω-diene, which could then serve as a monomer for ADMET polymerization. For example, a self-coupling reaction could potentially yield 11,12-dibromodocos-1,11-diene, a substrate suitable for ADMET.

Ring-Closing Metathesis (RCM) : RCM is an intramolecular metathesis reaction used to synthesize cyclic olefins from diene precursors. mcgill.ca This method is not applicable to the polymerization of this compound, as it is neither a diene nor does the reaction lead to polymer formation. It is primarily a tool for cyclization in organic synthesis. nih.gov

Copolymerization with Olefins and Other Monomers

The incorporation of functionalized monomers into polyolefins is a significant goal in polymer chemistry. Late transition metal catalysts, particularly those based on palladium and nickel, are known for their higher tolerance to polar functional groups compared to early transition metal catalysts. rsc.orgrsc.orguni-konstanz.de This makes them potential candidates for the copolymerization of this compound with simple olefins like ethylene.

The copolymerization would involve the insertion of both ethylene and this compound into the growing polymer chain. However, several factors would influence the efficiency of this process. The steric bulk of this compound, being a 1,1-disubstituted olefin, would make its insertion less favorable and slower than that of ethylene. mdpi.com Additionally, the polar C-Br bond could potentially interact with the cationic metal center of the catalyst, which might inhibit catalytic activity. acs.org

Studies on the copolymerization of ethylene with other vinyl halides, such as vinyl chloride and vinyl fluoride, using palladium-phosphine-sulfonate catalysts have shown that incorporation is possible, although often at low levels. rsc.orgnih.govnih.gov The mechanism involves insertion of the vinyl halide into the palladium-alkyl bond of the growing chain. However, competing side reactions like β-halide elimination can occur, which may terminate the chain or lead to different microstructures. acs.orgrsc.org For this compound, the bulky substituent might further complicate insertion kinetics and influence the final polymer architecture. mdpi.comacs.org

The following table presents hypothetical data for the copolymerization of ethylene with a functionalized vinyl monomer like this compound, based on trends observed in the literature for similar systems.

| Catalyst System | Monomer Feed (Ethylene / this compound) | Monomer Incorporation (%) | Polymer Mₙ ( g/mol ) | Dispersity (Đ) | Reference Catalyst Behavior |

| Pd(II)-phosphine-sulfonate | 99 / 1 | 0.8 | 45,000 | 2.1 | Tolerant to polar groups, moderate incorporation. mdpi.com |

| (α-diimine)PdMe⁺ | 98 / 2 | 0.5 | 28,000 | 1.8 | Prone to catalyst inhibition by polar monomers. uni-konstanz.de |

| (α-diimine)NiBr₂ / MAO | 95 / 5 | 1.2 | 60,000 | 2.5 | Can incorporate bulky olefins, activity may decrease. rsc.org |

| Ti-fluorenylamido / MMAO | 90 / 10 | 0.2 | 95,000 | 3.0 | High activity for olefins but low tolerance for polar groups. mdpi.com |

Advanced Applications of 2 Bromoundec 1 Ene in Synthetic Chemistry and Material Science

Building Block in Complex Organic Synthesis

The reactivity of the vinyl bromide moiety in conjunction with the long alkyl chain makes 2-Bromoundec-1-ene a strategic starting material for the synthesis of complex molecules. It serves as a precursor for introducing an eleven-carbon fragment into a target structure, with the vinyl bromide group allowing for a variety of subsequent chemical transformations.

Access to Functionalized Long-Chain Organic Molecules

This compound is a key precursor for generating other reactive intermediates, such as vinyllithium (B1195746) and vinyl Grignard reagents. oup.comclockss.org These organometallic species can then participate in a wide range of carbon-carbon bond-forming reactions. Furthermore, the vinyl bromide functionality is an excellent substrate for transition metal-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Sonogashira couplings. oup.comwikipedia.org These reactions allow for the precise and efficient formation of new bonds with other organic fragments, providing access to a diverse array of functionalized long-chain molecules. oup.com The synthesis of 2-bromo-1-alkenes, such as this compound, can be achieved through methods like the regioselective elimination of HBr from 1,2-dibromoalkanes. oup.comoup.com

A general scheme for the synthesis of 2-bromo-1-alkenes is the hydrobromination of terminal alkynes. A notable method involves the use of a lithium bromide (LiBr), chlorotrimethylsilane (B32843) (TMSCl), and tetraethylammonium (B1195904) bromide (TEAB) reagent system under microwave irradiation, which provides good yields and selectivities. researchgate.net

Table 1: Synthesis of 2-Bromo-1-alkenes from 1-Alkynes

| Starting Material | Reagents | Conditions | Yield | Reference |

|---|

The resulting this compound can then be used in further reactions. For example, it can undergo palladium-catalyzed cross-coupling reactions with alkenylaluminum reagents to form 2-alkenyl-substituted products in excellent yields. rsc.org

Role in Chemoenzymatic Synthetic Routes

The integration of enzymatic methods with traditional chemical synthesis, known as chemoenzymatic synthesis, offers highly selective and efficient routes to complex molecules. While direct enzymatic reactions involving this compound are not extensively documented, the structural motifs present in the molecule are amenable to biocatalysis.

For instance, the terminal alkene group can be a substrate for enzymes like unspecific peroxygenases (UPOs), which are capable of catalyzing the epoxidation of long-chain terminal alkenes. nih.govmdpi.com This would produce 2-bromo-1,2-epoxyundecane, a reactive intermediate for further functionalization. Additionally, haloalkane dehalogenases could potentially act on the vinyl bromide, although the reactivity of vinyl halides is generally lower than that of their saturated counterparts. Chemoenzymatic strategies have been developed for the synthesis of S-adenosylmethionine (SAM) analogs from haloalkanes, highlighting the potential for enzymes to recognize and transform halogenated hydrocarbons in complex synthetic pathways. researchgate.netwindows.net

Synthesis of Bioactive Ligands and Surfactants

The long lipophilic undecyl chain combined with a reactive handle makes this compound a potential precursor for bioactive molecules and surfactants. Undecylenic acid and its derivatives, which share the same carbon backbone, are known to be valuable starting materials for such applications. ocl-journal.orgpharmacyjournal.inresearchgate.net For example, derivatives of undecylenic acid are used as surfactants and bacteriostatic agents in personal care products. ocl-journal.org

By leveraging the reactivity of the vinyl bromide group, this compound can be converted into a variety of functional heads. For example, conversion to a terminal alkyne followed by click chemistry, or transformation into an amine or alcohol, would yield amphiphilic molecules with potential surfactant properties. The synthesis of hydroxy sulfonate surfactants has been demonstrated using long-chain epoxides, which could be derived from this compound via epoxidation. nih.gov

Contribution to Advanced Materials Development

The ability of this compound to participate in polymerization reactions and to be grafted onto polymer backbones makes it a contributor to the field of advanced materials. The presence of the bromine atom allows for post-polymerization modification, enabling the creation of functional polymers with tailored properties.

Synthesis of Functionalized Polymers

Long-chain bromoalkenes are valuable comonomers in the synthesis of functionalized polyolefins. acs.orgacs.org The incorporation of these monomers into a polymer chain introduces bromine atoms, which can serve as reactive sites for further chemical transformations. This approach allows for the production of polymers with specific functionalities that cannot be achieved through direct polymerization of the corresponding functionalized monomers.

The copolymerization of ethylene (B1197577) with long-chain ω-bromoalkenes, such as 11-bromo-1-undecene (B109033), using metallocene catalysts has been shown to produce specialty brominated polyethylene (B3416737) (PE-Br). mdpi.comresearchgate.net Similar reactivity is expected for this compound. The incorporation of the bromoalkene introduces bromine atoms as side chains on the polyethylene backbone. These brominated polymers can be used as intermediates for the synthesis of new polymeric materials, for example, by nucleophilic substitution of the bromine atoms. researchgate.net

The properties of the resulting brominated polyethylene can be tuned by controlling the incorporation of the bromoalkene comonomer. For instance, increasing the comonomer content can lead to a decrease in the melting temperature and crystallinity of the polymer. acs.org

Table 2: Copolymerization of Ethylene with 11-bromo-1-undecene

| Catalyst System | Comonomer Incorporation (mol%) | Melting Temperature (°C) | Crystallinity (%) | Reference |

|---|---|---|---|---|

| rac-Et(H4Ind)2ZrCl2/MMAO | 1.0 - 4.3 | 117 - 121 | 22 - 27 | mdpi.comresearchgate.net |

The brominated polyethylene can then be further functionalized. For example, the bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions, leading to materials with enhanced properties such as improved adhesion or flame retardancy. researchgate.netipfdd.de The post-functionalization of brominated polymers with phosphite (B83602) esters has been shown to yield phosphonate-modified polypropylenes with increased thermal stability. acs.org

Polymers for Advanced Dielectric Applications

The pursuit of advanced dielectric materials is critical for the development of next-generation electronics, high-energy-density capacitors, and power systems. rsc.orggatech.edu Polymers are often favored for these applications due to their flexibility, low cost, high breakdown strength, and ease of processing. nih.govpassive-components.eu However, common polymers like polyethylene have a low dielectric constant (k), which limits their ability to store electrical energy. passive-components.eulookchem.com

A key strategy to enhance the dielectric properties of polymers is the incorporation of polar functional groups. passive-components.eu this compound serves as an important comonomer in the synthesis of functionalized polyolefins with tailored dielectric properties. rsc.org Research has shown that copolymerizing ethylene with α-olefins containing bromine, such as brominated undecene, can produce brominated polyethylene. rsc.org This modification is pivotal for creating materials suitable for advanced electronics. rsc.org

Recent studies have systematically explored how introducing various functional groups, including bromine, into a polyethylene backbone can modulate its dielectric properties. acs.org In one study, a brominated polyethylene derivative (PE-Br) was synthesized and then blended with linear low-density polyethylene (LLDPE). acs.org This approach was designed to create a material that combines a high dielectric constant with low dielectric loss, a crucial combination for efficient energy storage. acs.org Blending the brominated derivative with LLDPE was found to effectively enhance the dielectric constant (ε′) at low frequencies and improve the dielectric breakdown strength by up to 1.4 times that of pure LLDPE. acs.org

Table 1: Dielectric and Mechanical Properties of LLDPE and PE-Br Derivative Blends Data sourced from research on polyethylene derivatives. acs.org

| Property | LLDPE | PE-Br/LLDPE Blend (5.9 wt%) |

| Dielectric Constant (ε′) at 0.01 Hz | ~2.5 | ~6.0 |

| Dielectric Loss (ε′′) at 0.01 Hz | ~10⁻³ | ~10⁻¹ |

| Dielectric Breakdown Strength | Reference Value | ~1.4x LLDPE |

| Strain-at-Break | Reference Value | >1000% |

Furthermore, 11-bromo-1-undecene, an isomer of this compound, is used as a precursor to synthesize other monomers for dielectric applications. For instance, it is used to prepare 9-(undec-10-en-1-yl)-9H-carbazole, a monomer that can be copolymerized with propylene (B89431) to create materials with specific dielectric behaviors for potential use in photo-cross-linkable films. chemicalbook.com The incorporation of such functional monomers demonstrates the role of brominated alkenes in the broader strategy of developing advanced polymer dielectrics. Current time information in Dhaka, BD.

Development of Poly(olefin)-Based Anion Exchange Membranes (AEMs) for Fuel Cells

Anion exchange membrane fuel cells (AEMFCs) are a promising energy conversion technology, partly because they can use non-precious metal catalysts, which reduces costs. lookchem.comrsc.org The anion exchange membrane (AEM) is the central component of these cells, responsible for conducting hydroxide (B78521) ions while separating the fuel and oxidant. lookchem.comrsc.org An ideal AEM requires high ionic conductivity, excellent chemical stability in alkaline environments, and good mechanical properties. rsc.orgresearchgate.net

Polyolefins are attractive backbone materials for AEMs due to their chemical stability. passive-components.eu this compound is a key functional comonomer used to create poly(olefin)-based AEMs. In a common synthesis strategy, an α-olefin such as 4-(4-methylphenyl)-1-butene is copolymerized with 11-bromo-1-undecene (an isomer of this compound) using Ziegler-Natta polymerization. rsc.org This process yields a polyolefin with pendant bromoalkyl side chains.

The crucial step in converting this polymer into an AEM is post-polymerization functionalization. The pendant bromoalkyl groups are reacted with amines, such as trimethylamine, in a process called quaternization. This reaction attaches quaternary ammonium (B1175870) cationic groups to the polymer side chains, making the membrane conductive to anions.

Research has demonstrated that the architecture of these side chains significantly impacts membrane performance. By using a custom-synthesized tertiary amine, AEMs with multiple cations on each side chain can be created. Membranes with three cations per side chain have shown substantially higher hydroxide ion conductivity and better chemical stability compared to those with only a single cation. This improvement is attributed to the formation of a well-defined microphase separation between the hydrophobic polyolefin backbone and the hydrophilic, ion-conducting side chains, which facilitates efficient ion transport. rsc.org These advanced AEMs have demonstrated high retention of ionic conductivity after over 1000 hours in a 1 M NaOH solution at 80 °C. Fuel cells constructed with these membranes have achieved impressive peak power densities of 0.94 W cm⁻² under H₂/O₂ conditions.

Table 2: Performance of Poly(olefin)-Based AEMs with Single vs. Triple Cation Side Chains Data sourced from research on poly(olefin)-based AEMs prepared using Ziegler-Natta Polymerization.

| Property | Single Cation AEM | Triple Cation AEM |

| Hydroxide Conductivity (80°C, in water) | 68 mS/cm | 201 mS/cm |

| Hydroxide Conductivity (80°C, 95% RH) | Not specified | 115 mS/cm |

| Water Uptake (Room Temperature) | 105% | 85% |

| Swelling Ratio (Through-Plane) | 40% | 31% |

| Chemical Stability (Conductivity Retention) | Lower | >85% after 1000h in 1M NaOH at 80°C |

| H₂/O₂ Fuel Cell Peak Power Density (70°C) | 0.12 W cm⁻² (H₂/air) | 0.94 W cm⁻² |

Surface Functionalization of Nanomaterials

This compound is a highly useful molecule for the surface functionalization of various nanomaterials due to its dual reactivity. The terminal alkene group allows for attachment to surfaces via methods like hydrothiolation or metathesis, while the bromine atom at the other end of the eleven-carbon chain can participate in nucleophilic substitution reactions. rsc.orgresearchgate.net This long alkyl chain also acts as a flexible spacer, which is often crucial for ensuring that the functional group at the end of the chain is accessible and can interact effectively with its environment. Current time information in Dhaka, BD.

Integration with Silica (B1680970) Nanoparticles for Biosensing Platforms

Silica nanoparticles (SiNPs) are widely used in biomedical applications, including biosensing, due to their stability, biocompatibility, and the ease with which their surface can be chemically modified. nih.govchemicalbook.comresearchgate.net A biosensor is a device that uses a biological recognition element, such as an antibody or enzyme, to detect a specific target analyte. researchgate.net The functionalization of SiNPs is a key step in creating robust and sensitive biosensing platforms. chemicalbook.com

The integration of this compound into SiNP-based biosensors provides a versatile method for creating these platforms. The process typically involves several steps:

SiNP Surface Preparation: The surface of the silica nanoparticles is first activated, often by reacting it with an organosilane compound like (3-aminopropyl)triethoxysilane (APTES). nih.govchemicalbook.com This step coats the silica surface with highly reactive primary amine groups. nih.gov

Linker Attachment: this compound can then be attached to this modified surface. For example, the amine groups on the SiNP surface can react with a molecule that subsequently binds to the alkene or bromide of the this compound linker.

Biomolecule Immobilization: With the linker molecule attached to the nanoparticle, a specific biomolecule (the biosensor's recognition element) can be immobilized on the other end of the linker. The long carbon chain of the undecene derivative acts as a spacer arm, physically separating the biomolecule from the nanoparticle surface. This spacing is critical as it minimizes steric hindrance and allows the biomolecule to maintain its natural conformation and activity, leading to more sensitive and reliable detection of the target analyte.

This modular approach allows for the creation of highly specific biosensing platforms. By changing the biomolecule attached to the end of the linker, the same basic SiNP-linker system can be adapted to detect a wide variety of targets, from proteins and DNA to small molecule pathogens. chemicalbook.comresearchgate.net

Derivatization Pathways of 2 Bromoundec 1 Ene

Strategies for Introducing Diverse Functional Groups Through Selective Transformations

Selective functionalization of 2-Bromoundec-1-ene can be achieved by targeting either the vinyl bromide or the alkene group under conditions that leave the other moiety intact.

Functionalization via the Vinyl Bromide:

The most effective method for modifying the vinyl bromide is through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency. researchgate.net

Suzuki-Miyaura Coupling: This reaction couples the vinyl bromide with an organoboron compound, typically a boronic acid or ester, to form a new carbon-carbon bond. This strategy is highly effective for introducing aryl or other vinyl groups at the C2 position. uniovi.es

Sonogashira Coupling: By reacting this compound with a terminal alkyne in the presence of palladium and copper co-catalysts, a C(sp)-C(sp²) bond can be formed, yielding an enyne structure. wikipedia.orgorganic-chemistry.org This method is valued for its mild reaction conditions. wikipedia.org One-pot procedures that combine the synthesis of a 2-bromo allyl derivative with a subsequent Sonogashira coupling have been developed for related substrates. organic-chemistry.org

Heck Coupling: This reaction forms a carbon-carbon bond by coupling the vinyl bromide with an alkene. researchgate.net

Stille Coupling: This involves the reaction with an organostannane reagent to create a new C-C bond.

Buchwald-Hartwig Amination: This cross-coupling reaction allows for the formation of a carbon-nitrogen bond, converting the vinyl bromide into an enamine.

Cross-Electrophile Coupling: Nickel-catalyzed methods have been developed for the reductive coupling of vinyl bromides with alkyl halides, providing a route to introduce alkyl chains. nih.gov

| Coupling Reaction | Reagent Type | Catalyst/Ligand System (Typical) | Functional Group Introduced |

| Suzuki-Miyaura | Boronic acid (R-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂ / SPhos | Aryl, Vinyl |

| Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Amine base | Alkynyl |

| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂, PPh₃ | Substituted Vinyl |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Alkyl, Aryl, Vinyl |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / BINAP | Amino |

| Cross-Electrophile | Alkyl Halide (R-X) | Ni(bpy), Mn reductant | Alkyl |

Functionalization via the Alkene:

The terminal double bond can be functionalized through various addition reactions, although its reactivity is modulated by the adjacent bromine atom.

Hydrohalogenation: The addition of hydrogen halides (HX) across the double bond typically follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms (C1). masterorganicchemistry.com

Halogenation: The addition of halogens like Br₂ or Cl₂ breaks the π-bond to form a 1,2-dihaloalkane.

Hydration: In the presence of a strong acid catalyst, water can add across the double bond to yield an alcohol.

Controlled Transformations of the Alkene and Halide Moieties for Tailored Properties

By carefully selecting reagents and reaction conditions, the transformation of this compound can be precisely controlled to achieve specific regio- and stereochemical outcomes, leading to products with tailored properties.

Controlled Transformations of the Alkene Moiety:

The functionalization of the alkene can be directed to yield specific isomers.

Regiocontrol: While standard hydrohalogenation or acid-catalyzed hydration follows Markovnikov's rule, anti-Markovnikov products can be obtained through alternative methods. For instance, hydroboration-oxidation adds a hydroxyl group to the terminal carbon (C1), in direct contrast to the Markovnikov product which would place it at C2 (after substitution of the bromine). Radical addition of HBr, often initiated by peroxides, also results in the anti-Markovnikov product.

Stereocontrol: The addition of halogens (e.g., Br₂) to the alkene proceeds via a cyclic halonium ion intermediate, resulting in a stereospecific anti-addition of the two halogen atoms. Furthermore, advanced methods can even control the stereochemistry of the double bond itself during coupling reactions. For related 2-bromo-1,3-dienes, it has been shown that the choice of solvent in a Suzuki coupling can determine whether the reaction proceeds with retention or inversion of configuration, providing a powerful tool for stereodivergent synthesis. researchgate.net

| Reaction | Reagents | Selectivity | Product Type |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄ | Markovnikov | Alcohol at C2 (after Br substitution) |

| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | Anti-Markovnikov, syn-addition | Alcohol at C1 |

| Halogenation | Br₂ in CCl₄ | anti-addition | 1,2-Dibromoalkane |

| Radical Addition of HBr | HBr, ROOR | Anti-Markovnikov | 1,2-Dibromoalkane |

Controlled Transformations of the Halide Moiety:

The versatility of palladium-catalyzed cross-coupling allows for precise control over the group being introduced. The choice of the organometallic reagent (organoboron, organotin, organozinc) and the coupling partner (alkyne, amine) directly dictates the final product. The ligand on the palladium catalyst is also crucial; for example, using tris(2-furyl)phosphine (TFP) as a ligand in the Suzuki reaction of 1,1-dibromo-1-alkenes allows for the selective coupling of the (E)-bromide. thieme-connect.com Such fine-tuning ensures high yields and selectivity, preventing side reactions like homocoupling. nih.gov

Tandem Reactions and Cascade Processes for Complex Molecular Architectures

Tandem or cascade reactions, in which multiple bond-forming events occur in a single pot without isolation of intermediates, offer an efficient pathway to complex molecular structures from simple precursors like this compound. researchtrend.net These processes often rely on a metal-catalyzed reaction to generate a reactive intermediate that undergoes subsequent cyclization or coupling steps.

Heck-Based Cascades: A powerful strategy involves an initial intermolecular Heck reaction followed by an intramolecular cyclization. For related systems, palladium-catalyzed cascade reactions involving vinyl bromides have been used to construct complex spirocyclic frameworks, such as spiroindenyl-2-oxindoles. mdpi.com A plausible sequence starting with this compound could involve a Heck coupling to an appropriately functionalized alkene, followed by an intramolecular cyclization to build polycyclic systems. nih.gov

Sonogashira-Based Cascades: The enyne products from Sonogashira couplings are ideal substrates for further transformations. Domino reactions have been reported where an intermolecular Sonogashira coupling is followed by an intramolecular cyclization onto the newly installed alkyne, leading to the formation of substituted benzo[b]furans. organic-chemistry.org

Cyclization-Coupling Cascades: Another elegant tandem process involves an intramolecular Heck reaction to first form a ring, generating a new organopalladium intermediate that is then trapped by a cross-coupling partner. This has been demonstrated with 2-bromo-1,6-enynes, which undergo cyclization followed by a Suzuki coupling with an organoboronic acid. researchgate.net Applying this logic, a derivative of this compound containing a tethered double bond could undergo a similar cyclization-coupling cascade to generate complex carbocyclic products.

A hypothetical cascade reaction starting from this compound could involve a Sonogashira coupling with a propargyl alcohol derivative. The resulting intermediate possesses both an alcohol and an enyne system, setting the stage for a subsequent intramolecular cyclization (e.g., an oxa-Michael addition) to form a functionalized heterocyclic ring system, all in a single synthetic operation. Such strategies highlight the potential of this compound as a versatile starting material for the efficient construction of complex molecules.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Bromoundec 1 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the atomic framework.

High-Resolution ¹H NMR and ¹³C NMR Techniques

High-resolution proton (¹H) and carbon-13 (¹³C) NMR are fundamental for confirming the identity and structure of 2-Bromoundec-1-ene. The chemical environment of each nucleus dictates its specific resonance frequency, or chemical shift (δ), reported in parts per million (ppm).

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals for its vinylic and aliphatic protons. The two geminal protons on C1 (=CH₂) are diastereotopic and typically appear as distinct signals in the vinyl region. The proton on C2 is coupled to the C1 protons. The long nonyl (C₉H₁₉) chain produces a series of overlapping multiplets in the upfield region of the spectrum.

A reported partial ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows key resonances: a multiplet between 5.76-5.86 ppm for the vinylic proton (H-2), and signals for the terminal methylene (B1212753) protons (=CH₂) observed between 4.91-5.01 ppm. nih.gov The remaining protons of the nonyl chain resonate at lower chemical shifts, typically between 0.8 and 2.1 ppm. compoundchem.com

¹³C NMR Spectroscopy: In proton-decoupled ¹³C NMR, each unique carbon atom gives a single peak. The spectral window for ¹³C NMR is much wider than for ¹H NMR, typically 0-220 ppm, which minimizes signal overlap. ddtjournal.com For this compound, the sp² hybridized carbons of the double bond appear in the downfield region (110-140 ppm), with the bromine-bearing carbon (C2) being significantly deshielded. The sp³ hybridized carbons of the nonyl chain appear in the upfield region (10-40 ppm). oregonstate.eduwisc.edu

Interactive Data Table: Predicted NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| C1 (=CH₂) | ~5.4 (d), ~5.6 (d) | ~118 | Two distinct signals for geminal protons. |

| C2 (-CBr=) | --- | ~135 | Quaternary carbon, no attached proton. |

| C3 (-CH₂-) | ~2.3 (t) | ~38 | Allylic position, deshielded. |

| C4-C10 (-CH₂-) | ~1.2-1.4 (m) | ~22-32 | Overlapping signals of the alkyl chain. |

| C11 (-CH₃) | ~0.9 (t) | ~14 | Terminal methyl group. |

| Note: These are estimated values based on typical chemical shift ranges. Actual values may vary based on solvent and experimental conditions. |

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition. acdlabs.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). wisc.eduresearchgate.net This precision allows for the determination of a molecule's exact mass and, consequently, its elemental formula. researchgate.net For this compound (C₁₁H₂₁Br), the calculated monoisotopic mass is 232.082664 g/mol . researchgate.net HRMS analysis can confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas. researchgate.net

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in two molecular ion peaks of almost equal intensity, one for the molecule containing ⁷⁹Br (M) and one for the molecule containing ⁸¹Br (M+2). msu.edusavemyexams.com This characteristic M/M+2 pattern is a definitive indicator for the presence of a single bromine atom in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. epa.govresearchgate.net It is an ideal technique for analyzing volatile compounds like this compound. researchgate.net In a GC-MS analysis, the sample is injected into the GC, where components are separated based on their boiling points and interactions with a stationary phase. chemguide.co.uk As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and a mass spectrum is generated.

This technique is highly effective for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. The resulting gas chromatogram shows peaks corresponding to different compounds, with the area of each peak being proportional to its concentration.

The mass spectrum provides fragmentation patterns that act as a molecular fingerprint. libretexts.org In electron ionization (EI) mode, the high energy of the process causes the molecular ion to break apart into smaller, characteristic fragment ions. acdlabs.com

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formation Process |

| 232/234 | [C₁₁H₂₁Br]⁺ | Molecular ion (M⁺) showing the 1:1 bromine isotope pattern. |

| 153 | [C₁₁H₂₁]⁺ | Loss of a bromine radical (•Br) from the molecular ion. |

| 41 | [C₃H₅]⁺ | Allyl cation, a common fragment in alkenes. |

| various | [CₙH₂ₙ₊₁]⁺ | Fragmentation of the nonyl alkyl chain. msu.edumeasurlabs.com |

| Note: The relative abundance of these fragments provides a unique pattern for identification. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Derivatives

While this compound is volatile and well-suited for GC-MS, many of its reaction products are not. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing larger, less volatile, or thermally unstable molecules. technologynetworks.comamazonaws.com

This compound can serve as a starting material in various organic syntheses. For example, nucleophilic substitution reactions can replace the bromine atom, or addition reactions can occur across the double bond. These modifications can lead to the formation of larger, non-volatile derivatives such as alcohols, ethers, esters, or more complex coupled products.

These derivatives are often analyzed by LC-MS. The liquid chromatograph separates the components of the mixture before they are introduced into the mass spectrometer. amazonaws.com Soft ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are typically used to ionize the molecules with minimal fragmentation, making it easier to determine their molecular weights. acdlabs.com For analytes that are difficult to ionize or separate, chemical derivatization can be employed to attach a moiety that enhances ionization efficiency or improves chromatographic behavior prior to LC-MS analysis. ddtjournal.commdpi.com

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is a cornerstone for the structural elucidation of molecules like this compound, offering a non-destructive way to identify key functional groups by probing their characteristic vibrational frequencies. azooptics.cominnovatechlabs.com

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. innovatechlabs.comyoutube.com When a sample is irradiated with infrared light, its covalent bonds vibrate at specific frequencies, resulting in an absorption spectrum that serves as a unique molecular fingerprint. azooptics.com For this compound, the FTIR spectrum reveals characteristic absorption bands that confirm its structure. The presence of the vinyl group is indicated by C-H stretching vibrations of the sp2 hybridized carbons, typically appearing around 3000 cm⁻¹. msu.edu The C=C double bond stretch is observed in the 1680-1620 cm⁻¹ region. savemyexams.com Additionally, a distinctive absorption corresponding to the C-Br stretching vibration is expected in the range of 650-510 cm⁻¹, confirming the presence of the bromo-substituent. quimicaorganica.org

| Functional Group | Characteristic Absorption (cm⁻¹) |

| =C-H Stretch | ~3077 |

| C-H Stretch (alkane) | ~2925, ~2854 |

| C=C Stretch | ~1641 |

| CH₂ Bend | ~1465 |

| =C-H Bend (out-of-plane) | ~991, ~909 |

| C-Br Stretch | 650-510 |

Attenuated Total Reflectance FTIR (ATR-FTIR) for Surface Analysis

Attenuated Total Reflectance (ATR)-FTIR is a specialized FTIR technique ideal for analyzing the surface of solid and liquid samples with minimal preparation. jascoinc.comspecac.com The technique works by pressing a high-refractive-index crystal, such as diamond or germanium, against the sample. specac.com An infrared beam is directed through the crystal and undergoes total internal reflection, creating an evanescent wave that penetrates a few micrometers into the sample surface. specac.com This interaction provides information about the molecular composition at the surface. nih.gov For this compound, ATR-FTIR can be used to analyze its surface characteristics or to monitor its presence in surface-related phenomena like coatings or films. specac.com The resulting spectrum is generally comparable to a traditional transmission FTIR spectrum, showing the same characteristic peaks for the vinyl and C-Br functional groups. nih.gov

| Feature | Description |

| Principle | Measures the absorption of an evanescent wave that penetrates the sample surface. specac.com |

| Sample Type | Solids, liquids, powders, and films. specac.comnih.gov |

| Penetration Depth | Typically 1-2 micrometers. jascoinc.com |

| Advantages | Minimal sample preparation, non-destructive, suitable for opaque samples. jascoinc.comspecac.com |

Chromatographic Separation and Characterization Techniques

Chromatography is an essential tool for separating and purifying this compound from reaction mixtures and for analyzing its purity. msu.edunih.govaip.org The choice of chromatographic technique depends on the scale of the separation and the specific analytical goal. specac.comrochester.edu

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique used for the analysis and purification of compounds. libretexts.orgazom.com It utilizes a high-pressure pump to pass a liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). libretexts.org For a non-polar compound like this compound, reversed-phase HPLC is typically employed. libretexts.org In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. azom.comsielc.com Under these conditions, this compound would be strongly retained by the stationary phase and would elute later than more polar impurities. The retention time, the time it takes for the compound to pass through the column, is a characteristic property that can be used for identification and quantification. azom.com The separation of bromoalkanes can be challenging due to the presence of isomers with similar polarities. nih.gov

| Parameter | Description |

| Stationary Phase | Non-polar (e.g., C18-bonded silica) for reversed-phase HPLC. libretexts.org |

| Mobile Phase | Polar solvent mixture (e.g., acetonitrile/water). azom.comsielc.com |

| Detection | UV detector (alkenes absorb in the low UV region) or mass spectrometry. nih.gov |

| Application | Purity assessment, quantification, and preparative separation. azom.com |

Size Exclusion Chromatography (SEC) for Polymer Molecular Weight Analysis

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a technique that separates molecules based on their size in solution. wikipedia.orgwaters.com It is primarily used for the analysis of large molecules like polymers. wikipedia.org The stationary phase consists of porous beads. wikipedia.org Larger molecules that cannot enter the pores travel a shorter path and elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. wikipedia.org While SEC is not a primary tool for the analysis of a small molecule like this compound itself, it becomes critically important if this compound is used as a monomer or a functionalizing agent in polymer synthesis. SEC can be used to determine the molecular weight distribution of polymers derived from this compound, providing insights into the success of the polymerization reaction. rsc.orgnih.gov The technique can effectively separate polymeric components of different molar masses. chromatographyonline.com

| Parameter | Description |

| Principle | Separation based on hydrodynamic volume (molecular size). wikipedia.org |

| Stationary Phase | Porous, non-adsorptive gel particles. wikipedia.org |

| Application for this compound | Analysis of polymers synthesized using this compound as a monomer or functional group. rsc.org |

| Data Obtained | Molecular weight distribution (Mw, Mn, and polydispersity index) of polymers. wikipedia.org |

Thin Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction. libretexts.orgsigmaaldrich.com A small amount of the reaction mixture is spotted onto a plate coated with a thin layer of adsorbent material, typically silica (B1680970) gel. rochester.edu The plate is then placed in a sealed chamber with a solvent (eluent), which moves up the plate by capillary action. rochester.edu The components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. libretexts.org For monitoring a reaction involving this compound, one would spot the starting material, the reaction mixture, and a "cospot" (starting material and reaction mixture in the same spot) on the TLC plate. rochester.edu As the reaction progresses, the spot corresponding to the starting material will diminish, and a new spot corresponding to the product will appear. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify the different components. libretexts.org Due to its non-polar nature, this compound would have a relatively high Rf value when using a non-polar eluent on a polar silica plate.

| Parameter | Description |

| Stationary Phase | Typically silica gel or alumina (B75360) on a glass or plastic plate. rochester.edu |

| Mobile Phase | A solvent or solvent mixture, often non-polar for separating non-polar compounds. |

| Visualization | UV light (if the compounds are UV-active) or chemical stains. rochester.edu |

| Application | Monitoring the consumption of starting materials and the formation of products in a reaction. libretexts.orgresearchgate.net |

| Rf Value | A measure of a compound's retention, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org |

Surface and Microstructural Characterization Methods (Applicable to Derived Materials)

The transformation of this compound into polymeric or composite materials necessitates a suite of advanced analytical techniques to elucidate their surface chemistry, morphology, and microstructural organization. While research specifically detailing materials derived from this compound is nascent, the characterization methodologies are well-established for analogous functionalized polyolefins, particularly those synthesized from its isomer 11-bromoundec-1-ene or through direct bromination of polyethylene (B3416737). These methods provide critical insights into the structure-property relationships that govern the performance of the final material.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical bonding states of the top 1-10 nanometers of a material. thermofisher.com For materials derived from this compound, XPS is indispensable for confirming the successful incorporation of bromine and for tracking subsequent chemical modifications.

Detailed Research Findings:

Studies on brominated polyethylene (PE-Br), a structural analogue, demonstrate the utility of XPS in this context. Analysis of PE-Br films reveals the presence of bromine, and high-resolution scans of the Br 3d region can distinguish between different chemical environments. ipfdd.de For instance, after surface bromination of low-density polyethylene (LDPE), the Br 3d peak can be deconvoluted into two components, suggesting the formation of at least two distinct types of C-Br species. ipfdd.deresearchgate.net

XPS is also crucial for quantifying the extent of surface functionalization. In one study, the grafting density of 4-aminobenzenethiolate onto a PE-Br surface via nucleophilic substitution was determined using UV spectral analysis, a result corroborated by XPS data tracking the appearance of sulfur and nitrogen signals. ipfdd.de The technique can quantify the elemental ratios on the polymer surface, providing a clear measure of reaction success. For example, after plasma exposure and subsequent reaction with bromine vapor, the elemental concentration of bromine on polyethylene and polypropylene (B1209903) was found to be 13% and 22%, respectively. researchgate.net In another example, the mole ratio of sulfur to carbon (S/C) was determined by XPS to evaluate the efficiency of substitution reactions on PE-Br films with various aromatic thiolate compounds. researchgate.net

Below is a table summarizing typical XPS findings for brominated polyethylene surfaces.

| Parameter | Finding | Description | Source(s) |

| Elemental Detection | C, Br, O | Confirms the presence of bromine on the polymer surface and detects incidental oxidation. | ipfdd.de |

| Br 3d Peak Position | ~68.4 eV and ~70.4 eV | Deconvolution suggests two different C-Br bonding environments on the surface. | ipfdd.de |

| Elemental Ratio (Br/C) | Varies with treatment | Quantifies the extent of bromination. Ratios can reach as high as 22% for polypropylene. | researchgate.net |

| Surface Contamination | Adventitious Carbon (C 1s at 285.0 eV) | A common reference peak used for charge correction in insulating polymer samples. | mdpi.com |

This table is generated based on data from analogous brominated polymer systems.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Ultraviolet Photoelectron Spectroscopy (UPS)

UV-Vis and UV Photoelectron Spectroscopy are used to probe the electronic properties of materials. UV-Vis spectroscopy measures the absorption of light from electronic transitions, providing information on chromophores and optical bandgaps, while UPS, a technique related to XPS, uses UV photons to probe the valence electron levels, yielding data on work function and ionization potential. acs.orgnasa.gov

Detailed Research Findings:

For materials derived from bromo-olefins, UV-Vis spectroscopy serves multiple purposes. It can be used to monitor the synthesis of functional polymers. For example, in the synthesis of a fluorescent hydrogel, a monomer derived from 11-bromoundec-1-ene was incorporated, and the resulting optical properties of the hydrogel were characterized using UV-Vis absorption and fluorescence spectrometry. acs.org The absorption spectra can confirm the presence of new chromophoric groups introduced during functionalization. acs.orggoogle.com In another study, the grafting density on brominated polyethylene was quantified by UV-Vis analysis. ipfdd.de

The optical bandgap, a critical parameter for electronic applications, can be calculated from the absorption edge in the UV-Vis spectrum. sgservice.com.tw For polymers intended for use in organic electronics, a bathochromic (red) shift in the absorption maximum when moving from a solution to a thin film state can indicate increased inter-chain interactions and ordering in the solid state. sgservice.com.tw

Ultraviolet Photoelectron Spectroscopy (UPS) provides deeper insight into the electronic structure of material surfaces, such as the valence band edge and work function. xenocs.com While specific UPS studies on polymers from this compound are not widely available, this technique would be essential for characterizing derived materials intended for electronic devices, such as the active layer in an organic solar cell or a transistor, by determining the energy level alignment with other device components. nasa.gov

| Technique | Information Obtained | Example Application | Source(s) |

| UV-Vis Spectroscopy | Absorption Maxima (λ_max) | Characterization of new chromophores after functionalization of the bromoalkene moiety. | acs.orggoogle.com |

| UV-Vis Spectroscopy | Optical Bandgap (E_g) | Calculated from the absorption edge to determine electronic properties of derived semiconducting polymers. | sgservice.com.tw |

| UV-Vis Spectroscopy | Grafting Density | Quantifying the amount of a UV-active molecule attached to a brominated polymer backbone. | ipfdd.de |

| UPS | Valence Band Structure | Determination of ionization potential and highest occupied molecular orbital (HOMO) level. | nasa.govxenocs.com |

| UPS | Work Function | Characterizing the surface for applications in electronic devices to ensure proper energy level alignment. | xenocs.com |

This table summarizes the potential applications and findings for materials structurally analogous to those derived from this compound.

Electron Microscopy (SEM, TEM) for Material Morphology and Nanostructure

Electron microscopy techniques are paramount for visualizing the physical structure of materials at high resolution. researchgate.net Scanning Electron Microscopy (SEM) provides information about the surface topography and morphology, while Transmission Electron Microscopy (TEM) allows for the investigation of the internal nanostructure, including the size, shape, and distribution of different phases or crystalline domains. researchgate.netresearchgate.net

Detailed Research Findings:

For materials derived from this compound, SEM would be used to examine changes in surface texture resulting from polymerization and subsequent functionalization reactions. For instance, studies on other modified polymers have used SEM to reveal the development of porous or roughened surfaces after chemical treatments. researchgate.netresearchgate.net

TEM is particularly powerful for analyzing the nanoscale organization within the material. In studies of block copolymers synthesized using monomers derived from related long-chain bromo-alcohols, TEM was used to visualize the self-assembled aggregate structures, such as micelles, in solution. researchgate.net For functionalized polyolefin nanocomposites, TEM can confirm the dispersion and exfoliation of fillers like organo-modified clay within the polymer matrix. researchgate.net Furthermore, electron diffraction, a capability of TEM, can be used to probe the crystalline packing of polymer chains within aggregates, providing information on backbone stacking distances. chemrxiv.org

| Technique | Scale | Information Obtained | Example Application | Source(s) |

| SEM | Micro to Nano | Surface topography, roughness, porosity | Imaging the surface of a functionalized film to assess uniformity and texture. | researchgate.netresearchgate.net |

| TEM | Nano | Internal morphology, phase separation, particle size/shape | Visualizing self-assembled nanostructures (e.g., micelles) of derived block copolymers. | researchgate.net |

| TEM | Nano | Filler dispersion in composites | Assessing the distribution of nanoclay within a functionalized polyolefin matrix. | researchgate.net |

| Electron Diffraction (in TEM) | Angstrom to Nano | Crystalline structure, chain packing | Measuring the backbone stacking distance in solution-state polymer aggregates. | chemrxiv.org |

This table outlines the typical morphological and nanostructural information obtained from electron microscopy for analogous polymer systems.

X-ray Diffraction and Scattering Techniques (e.g., SAXS, GIWAXS)

X-ray diffraction and scattering are the definitive methods for analyzing the crystalline structure, molecular packing, and hierarchical ordering of polymeric materials over multiple length scales. mdpi.com X-ray Diffraction (XRD) is used to identify crystalline phases and determine the degree of crystallinity. researchgate.net Small-Angle X-ray Scattering (SAXS) probes larger length scales (1-100 nm) to characterize nanostructures like polymer aggregates in solution or phase-separated domains. chemrxiv.orgrsc.org Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is a surface-sensitive technique ideal for thin films, providing crucial information on molecular packing and the orientation of polymer chains relative to the substrate. sgservice.com.twxenocs.commdpi.com

Detailed Research Findings:

For semicrystalline polymers derived from monomers like this compound, XRD is used to study how functionalization affects the polymer's crystallinity. researchgate.net The introduction of side groups can either disrupt the crystalline packing of the polyethylene-like backbone or, if the side chains are long enough, form their own crystalline domains. researchgate.net

SAXS is instrumental in understanding the behavior of functional polymers in solution prior to film casting. Studies on conjugated polymers show that they form aggregates in solution, and SAXS can determine their size and shape. chemrxiv.orgrsc.org This pre-aggregation is known to strongly influence the morphology of the final thin film.

GIWAXS is the key technique for analyzing the solid-state microstructure of thin films. For polymers with alkyl side chains, GIWAXS patterns reveal characteristic diffraction peaks corresponding to lamellar stacking (related to side-chain length) and π-π stacking (for conjugated backbones). rsc.org The positions and anisotropy of these peaks in the 2D GIWAXS pattern indicate whether the polymer chains are oriented "edge-on" (backbone parallel to the substrate) or "face-on" (backbone perpendicular to the substrate). xenocs.comwashington.edu This orientation is critical for performance in applications like organic transistors and solar cells. washington.edu

| Technique | Key Parameters Measured | Interpretation | Source(s) |

| XRD | Peak Position & Width | Identification of crystalline phases; estimation of crystallite size and degree of crystallinity. | researchgate.net |

| SAXS | Guinier & Porod Regions, Structure Factor | Size and shape of polymer aggregates in solution; characteristic domain spacing in bulk. | chemrxiv.orgrsc.org |

| GIWAXS | Lamellar Stacking Peak (q ≈ 0.2-0.4 Å⁻¹) | Inter-chain distance due to side-chain packing (d-spacing ≈ 20-25 Å). | rsc.org |

| GIWAXS | π-π Stacking Peak (q ≈ 1.7-1.8 Å⁻¹) | Distance between stacked conjugated backbones (d-spacing ≈ 3.5-3.8 Å). | chemrxiv.orgrsc.org |

| GIWAXS | Azimuthal Intensity Distribution | Determines preferential chain orientation (edge-on vs. face-on) in thin films. | xenocs.comwashington.edu |

This table presents typical data obtained from X-ray scattering on analogous functionalized polymers.

Theoretical and Computational Studies on 2 Bromoundec 1 Ene Reactivity and Properties

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. numberanalytics.com Methods like Density Functional Theory (DFT) are powerful tools for this purpose, providing insights into electron distribution, molecular orbital energies, and thermodynamic stability. ubc.ca For a molecule like 2-bromoundec-1-ene, these calculations can elucidate the influence of the bromine atom on the adjacent π-system of the double bond.